
Fmoc-GGFG-Dxd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-GGFG-Dxd is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Fmoc-GGFG, and a DNA topoisomerase I inhibitor, DXd. This compound is designed to deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-GGFG-Dxd involves the conjugation of the Fmoc-GGFG linker to the DXd molecule. The process typically includes the following steps:
Fmoc-GGFG Linker Synthesis: The Fmoc-GGFG linker is synthesized through solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by the removal of the Fmoc protecting group.
Conjugation to DXd: The Fmoc-GGFG linker is then conjugated to the DXd molecule using a suitable coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-GGFG-Dxd undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc-GGFG linker is designed to be cleaved by lysosomal enzymes, such as cathepsins B and L, which are upregulated in tumor cells.
Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the release of the DXd payload.
Common Reagents and Conditions:
Cleavage Reactions: Enzymes like cathepsins B and L.
Hydrolysis: Acidic conditions, such as those found in lysosomes.
Major Products: The major product formed from the cleavage of this compound is the active DXd molecule, which exerts its cytotoxic effects on cancer cells .
Aplicaciones Científicas De Investigación
Fmoc-GGFG-Dxd has a wide range of scientific research applications, particularly in the field of oncology:
Mecanismo De Acción
The mechanism of action of Fmoc-GGFG-Dxd involves the following steps:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Fmoc-GGFG linker is cleaved by lysosomal enzymes, releasing the DXd payload.
Cytotoxic Effect: The released DXd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Comparación Con Compuestos Similares
Deruxtecan (MC-GGFG-Dxd): Similar to Fmoc-GGFG-Dxd, Deruxtecan is an ADC drug-linker conjugate composed of a DX-8951 derivative (DXd) and a maleimide-GGFG peptide linker.
Trastuzumab Deruxtecan (T-Dxd): An ADC that uses a similar GGFG linker and DXd payload, approved for the treatment of HER2-positive breast cancer.
Uniqueness: this compound is unique due to its specific Fmoc-GGFG linker, which provides stability and selective cleavage in the tumor microenvironment. This design enhances the therapeutic index by reducing systemic toxicity and improving targeted delivery .
Propiedades
Fórmula molecular |
C57H55FN8O12 |
|---|---|
Peso molecular |
1063.1 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C57H55FN8O12/c1-3-57(75)40-20-45-52-37(25-66(45)54(72)39(40)27-77-55(57)73)51-42(18-17-32-30(2)41(58)21-43(65-52)50(32)51)63-49(70)28-76-29-62-47(68)22-60-53(71)44(19-31-11-5-4-6-12-31)64-48(69)24-59-46(67)23-61-56(74)78-26-38-35-15-9-7-13-33(35)34-14-8-10-16-36(34)38/h4-16,20-21,38,42,44,75H,3,17-19,22-29H2,1-2H3,(H,59,67)(H,60,71)(H,61,74)(H,62,68)(H,63,70)(H,64,69)/t42-,44-,57-/m0/s1 |
Clave InChI |
TVZRZUVAYRAILT-XWCAFGSDSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
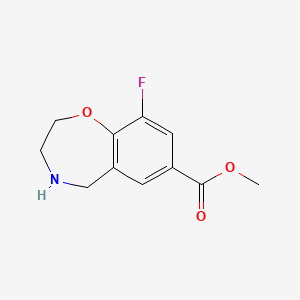
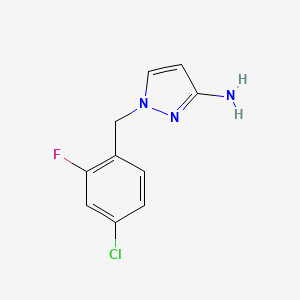
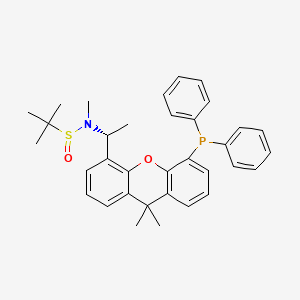
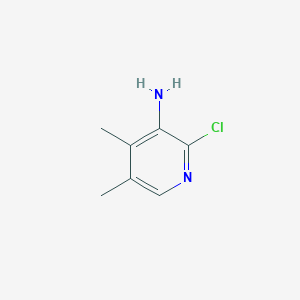
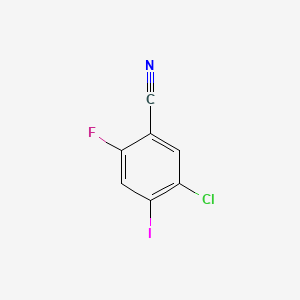
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

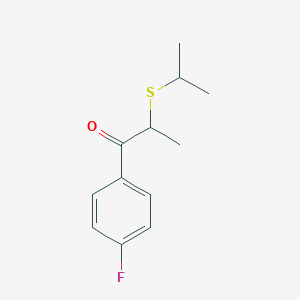
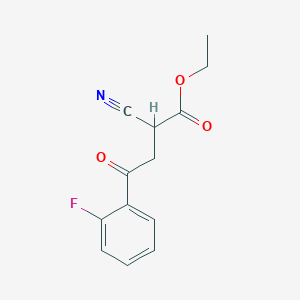

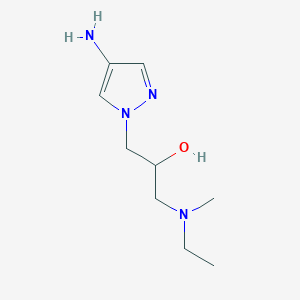
![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)
